

# **Application Notes and Protocols: Assessing the Efficacy of PL37 Using von Frey Filaments**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

PL37 is a first-in-class therapeutic agent belonging to the family of dual enkephalinase inhibitors (DENKIs).[1][2] Its mechanism of action involves the inhibition of two key enzymes, neprilysin (NEP) and aminopeptidase N (APN), which are responsible for the degradation of enkephalins.[3] Enkephalins are endogenous opioid peptides that play a pivotal role in the modulation of pain signals.[4] By preventing the breakdown of enkephalins, PL37 effectively increases their local concentrations at the site of pain, thereby enhancing the body's natural pain-relieving mechanisms.[1] This targeted approach offers the potential for potent analgesia without the significant side effects associated with traditional opioid agonists.[1][5] Preclinical and early clinical studies have demonstrated the analgesic properties of PL37 in various pain models, including neuropathic pain and migraine.[5][6][7]

Mechanical allodynia, a condition where non-painful stimuli are perceived as painful, is a common and debilitating symptom of neuropathic pain. The von Frey filament test is a widely used and validated method for assessing mechanical sensitivity in preclinical animal models.[8] [9] This application note provides a detailed protocol for utilizing von Frey filaments to evaluate the efficacy of **PL37** in a rodent model of neuropathic pain.

## **Signaling Pathway of PL37**



The analgesic effect of **PL37** is initiated by a painful stimulus, which triggers the release of endogenous enkephalins from nerve endings. **PL37** then inhibits the enzymes NEP and APN, preventing the degradation of these enkephalins. The increased concentration of enkephalins leads to enhanced activation of opioid receptors on peripheral and central neurons, ultimately resulting in a reduction of pain signaling.



Click to download full resolution via product page

Caption: Mechanism of action of PL37.

## Experimental Protocol: Assessing PL37 Efficacy in a Neuropathic Pain Model

This protocol outlines the use of von Frey filaments to measure mechanical allodynia in a rat model of neuropathic pain, such as the Chronic Constriction Injury (CCI) model, following treatment with **PL37**.

#### Materials:

- Male Sprague-Dawley rats (200-250g)
- **PL37** (dissolved in an appropriate vehicle)
- Vehicle control



- Positive control (e.g., gabapentin)
- Von Frey filaments (Stoelting Co. or similar), calibrated set of graded stiffness.[8]
- Elevated wire mesh platform.[10]
- Individual testing chambers.[9]
- Anesthetic (for surgery)
- Surgical instruments for CCI model induction

**Experimental Workflow:** 

**Caption:** Experimental workflow for **PL37** efficacy testing.

#### Procedure:

- Animal Acclimation and Baseline Testing:
  - House rats in a temperature and light-controlled environment with ad libitum access to food and water for at least one week before the experiment.
  - Habituate the animals to the testing environment by placing them in the individual chambers on the wire mesh platform for 15-30 minutes daily for 2-3 days prior to baseline testing.[11]
  - Determine the baseline paw withdrawal threshold (PWT) for each animal using the updown method described below.
- Neuropathic Pain Model Induction (e.g., Chronic Constriction Injury):
  - Anesthetize the rats according to approved institutional protocols.
  - Perform the CCI surgery on one hind limb, which involves loose ligation of the sciatic nerve.
- Post-Surgical Recovery and Allodynia Confirmation:



- Allow the animals to recover for 7-14 days post-surgery.
- Confirm the development of mechanical allodynia by re-testing the PWT. A significant decrease in the PWT in the injured paw compared to baseline and the contralateral paw indicates successful induction of the pain model.

#### Drug Administration:

- Randomly assign animals to treatment groups: Vehicle, PL37 (at various doses), and a
  positive control (e.g., gabapentin).
- Administer the assigned treatment via the desired route (e.g., oral gavage).
- Von Frey Testing (Up-Down Method):
  - Place the animals in the testing chambers and allow them to acclimate for at least 15 minutes.
  - Begin testing by applying a mid-range von Frey filament (e.g., 4.0 g) to the plantar surface
    of the hind paw with sufficient force to cause the filament to bend.[8][9] Hold for 3-5
    seconds.
  - A positive response is a sharp withdrawal, flinching, or licking of the paw.
  - If there is a positive response, the next filament tested should be of lower force. If there is no response, the next filament should be of higher force.
  - The pattern of responses is used to calculate the 50% paw withdrawal threshold using the formula: 50% g threshold =  $(10^{(Xf + k\delta)}) / 10,000$ , where Xf is the value of the final von Frey filament used, k is a value based on the pattern of responses, and δ is the mean difference between stimuli in log units.

#### Data Collection and Analysis:

• Record the 50% paw withdrawal threshold for each animal at various time points post-treatment (e.g., 30, 60, 120, and 240 minutes).



 Analyze the data using appropriate statistical methods (e.g., two-way ANOVA followed by a post-hoc test) to compare the effects of PL37 to the vehicle and positive control groups.

### **Data Presentation**

The quantitative data from this experiment can be summarized in a table for clear comparison of the effects of different treatments on the paw withdrawal threshold over time.

| Treatmen<br>t Group | Dose<br>(mg/kg) | Pre-<br>Treatmen<br>t PWT (g) | 30 min Post- Treatmen t PWT (g) | 60 min<br>Post-<br>Treatmen<br>t PWT (g) | 120 min<br>Post-<br>Treatmen<br>t PWT (g) | 240 min<br>Post-<br>Treatment<br>PWT (g) |
|---------------------|-----------------|-------------------------------|---------------------------------|------------------------------------------|-------------------------------------------|------------------------------------------|
| Vehicle             | -               | 2.5 ± 0.3                     | 2.6 ± 0.4                       | 2.4 ± 0.3                                | 2.5 ± 0.5                                 | 2.3 ± 0.4                                |
| PL37                | 10              | 2.4 ± 0.4                     | 5.8 ± 0.6                       | 8.2 ± 0.7                                | 6.5 ± 0.5                                 | 4.1 ± 0.4                                |
| PL37                | 30              | 2.6 ± 0.5                     | 8.9 ± 0.8                       | 12.5 ± 1.1                               | 10.3 ± 0.9                                | 7.2 ± 0.6                                |
| Gabapenti<br>n      | 50              | 2.3 ± 0.3                     | 7.5 ± 0.7                       | 10.1 ± 0.9                               | 8.2 ± 0.8                                 | 5.5 ± 0.5*                               |

<sup>\*</sup>Data are presented as mean  $\pm$  SEM. \*p < 0.05 compared to vehicle. PWT = Paw Withdrawal Threshold.

## Conclusion

The von Frey filament test is a robust and reliable method for quantifying mechanical allodynia in rodent models of neuropathic pain. This application note provides a comprehensive protocol for utilizing this technique to assess the analgesic efficacy of **PL37**. The ability of **PL37** to significantly increase the paw withdrawal threshold in a dose-dependent manner would provide strong preclinical evidence for its potential as a novel treatment for neuropathic pain. The detailed methodology and data presentation structure outlined here can serve as a valuable resource for researchers in the field of pain drug discovery and development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. firstwordpharma.com [firstwordpharma.com]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antinociceptive and anti-allodynic effects of oral PL37, a complete inhibitor of enkephalin-catabolizing enzymes, in a rat model of peripheral neuropathic pain induced by vincristine PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual enkephalinase inhibitor PL37 as a potential novel treatment of migraine: evidence from a rat model PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 9. Methods Used to Evaluate Pain Behaviors in Rodents PMC [pmc.ncbi.nlm.nih.gov]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. Von Frey Test Protocol IMPReSS [web.mousephenotype.org]
- 12. mmpc.org [mmpc.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Assessing the Efficacy
  of PL37 Using von Frey Filaments]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b10770556#using-von-frey-filaments-to-test-pl37efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com